![molecular formula C11H15N3O B14494569 Phenol, 4-[(4,5-dihydro-1H-imidazol-2-yl)amino]-3,5-dimethyl- CAS No. 63346-75-8](/img/structure/B14494569.png)
Phenol, 4-[(4,5-dihydro-1H-imidazol-2-yl)amino]-3,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-[(4,5-dihydro-1H-imidazol-2-yl)amino]-3,5-dimethyl- is a compound that features a phenol group substituted with a 4,5-dihydro-1H-imidazol-2-yl group. This compound is part of a broader class of imidazole-containing compounds, which are known for their diverse chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[(4,5-dihydro-1H-imidazol-2-yl)amino]-3,5-dimethyl- typically involves the reaction of 4-cyanophenol with ethylenediamine under specific conditions . The reaction proceeds through the formation of an intermediate imidazoline, which is then further reacted to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[(4,5-dihydro-1H-imidazol-2-yl)amino]-3,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different imidazoline derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.
Scientific Research Applications
Phenol, 4-[(4,5-dihydro-1H-imidazol-2-yl)amino]-3,5-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which Phenol, 4-[(4,5-dihydro-1H-imidazol-2-yl)amino]-3,5-dimethyl- exerts its effects involves interactions with various molecular targets. The imidazole ring can interact with enzymes and receptors, influencing biological pathways. These interactions often involve hydrogen bonding and coordination with metal ions, which can modulate the activity of the target molecules .
Comparison with Similar Compounds
Similar Compounds
4-(4,5-Dihydro-1H-imidazol-2-yl)phenol: This compound is structurally similar but lacks the additional methyl groups on the phenol ring.
2-(4,5-Dihydro-1H-imidazol-2-yl)phenol: Another similar compound with a different substitution pattern on the phenol ring.
Uniqueness
Phenol, 4-[(4,5-dihydro-1H-imidazol-2-yl)amino]-3,5-dimethyl- is unique due to the presence of both the imidazole ring and the dimethyl-substituted phenol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
63346-75-8 |
|---|---|
Molecular Formula |
C11H15N3O |
Molecular Weight |
205.26 g/mol |
IUPAC Name |
4-(4,5-dihydro-1H-imidazol-2-ylamino)-3,5-dimethylphenol |
InChI |
InChI=1S/C11H15N3O/c1-7-5-9(15)6-8(2)10(7)14-11-12-3-4-13-11/h5-6,15H,3-4H2,1-2H3,(H2,12,13,14) |
InChI Key |
HFUSXPCDABUYDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC2=NCCN2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


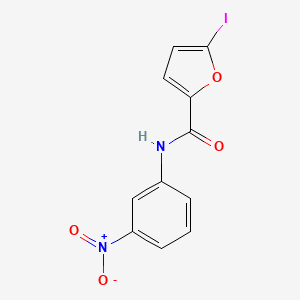
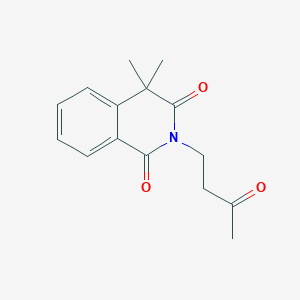
arsane](/img/structure/B14494510.png)

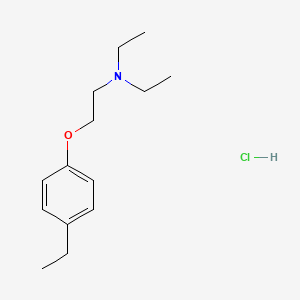

![5-(2,2-Dibromoethenyl)-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14494532.png)
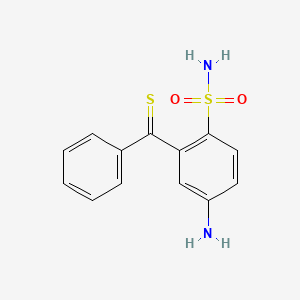

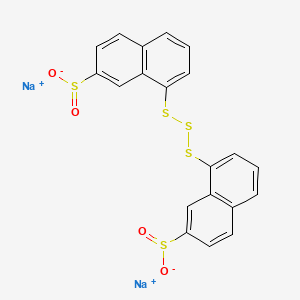
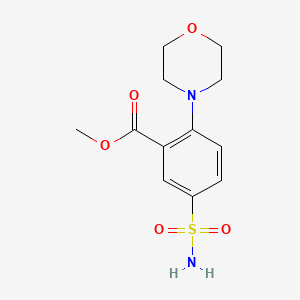

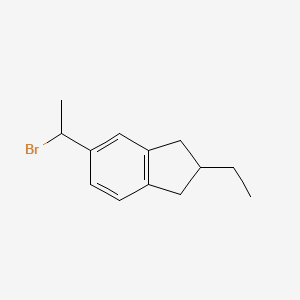
![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B14494575.png)
